5-Fluoro-2-(prop-2-en-1-yl)aniline
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Overview
Description
Benzenamine, 5-fluoro-2-(2-propenyl)-: is an organic compound with the molecular formula C9H10FN It is a derivative of benzenamine, where the amino group is substituted at the 5-position with a fluorine atom and at the 2-position with a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzenamine, 5-fluoro-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of benzenamine, 5-fluoro-2-(2-propenyl)- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-fluoro-2-(2-propenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the propenyl group, where nucleophiles such as amines or thiols can add to the double bond.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include bromine (for bromination) or nitric acid (for nitration).
Nucleophilic Addition: Reagents such as primary amines or thiols are used, often in the presence of a base like sodium hydroxide, under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of benzenamine, 5-fluoro-2-(2-propenyl)-.
Nucleophilic Addition: Products include adducts formed by the addition of nucleophiles to the propenyl group.
Scientific Research Applications
Benzenamine, 5-fluoro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzenamine, 5-fluoro-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and propenyl group can influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Benzenamine, 4-fluoro-2-(2-propenyl)-
- Benzenamine, 5-chloro-2-(2-propenyl)-
- Benzenamine, 5-fluoro-2-(2-butenyl)-
Comparison: Benzenamine, 5-fluoro-2-(2-propenyl)- is unique due to the specific positioning of the fluorine and propenyl groups. This structural arrangement can result in different reactivity and interaction profiles compared to similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .
Biological Activity
5-Fluoro-2-(prop-2-en-1-yl)aniline is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom and an allyl group attached to an aniline structure. The presence of the fluorine atom often enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing fluorinated precursors and aniline derivatives.
- Allylation Reactions : Employing allyl halides in the presence of bases to introduce the prop-2-en-1-yl group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds can act as microtubule destabilizers, which inhibit cancer cell proliferation by disrupting the mitotic spindle formation necessary for cell division.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.8 | Microtubule disruption |
SGC-7901 (Stomach) | 42.4 | Apoptosis induction |
These findings suggest that this compound may have similar mechanisms of action, warranting further investigation.
Antibacterial Activity
In addition to anticancer properties, preliminary studies have indicated potential antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may enhance this activity by improving interaction with bacterial enzymes or membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 10.0 |
Escherichia coli | 15.0 |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Microtubule Destabilizers : A study demonstrated that compounds with similar structures effectively inhibited cancer cell lines by binding to tubulin, leading to cell cycle arrest and apoptosis .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties of fluorinated phenylamines and found that certain derivatives exhibited strong activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of a fluorine atom and an allyl group significantly influences the biological activity of aniline derivatives. The fluorine atom enhances lipophilicity and metabolic stability while the allyl group may contribute to increased reactivity with biological targets.
Properties
CAS No. |
477983-59-8 |
---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
5-fluoro-2-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3,11H2 |
InChI Key |
XMLSDKIAHYPSFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
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